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Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-
diphenylimidazole and its derivatives as enzyme inhibitors. This scaffold has emerged as a

privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of

therapeutically relevant enzymes. This document outlines the key applications, presents

quantitative inhibitory data, and provides detailed protocols for assessing the inhibitory

potential of 4,5-diphenylimidazole-based compounds.

Introduction to 4,5-Diphenylimidazole in Enzyme
Inhibition
The 4,5-diphenylimidazole core is a versatile heterocyclic moiety that serves as a

foundational structure for the design and synthesis of potent enzyme inhibitors. Its rigid

structure and the potential for substitution at various positions allow for the fine-tuning of

inhibitory activity and selectivity against different enzyme targets. This structural versatility has

led to the development of 4,5-diphenylimidazole derivatives with significant inhibitory effects

on enzymes implicated in diabetes, inflammation, cancer, and cardiovascular diseases.

Key Enzyme Targets and Therapeutic Applications
Research has identified several key enzymes that are effectively inhibited by 4,5-
diphenylimidazole derivatives:
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α-Glucosidase: Inhibition of this intestinal enzyme is a key strategy for managing type 2

diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors reduce

postprandial hyperglycemia. Numerous 4,5-diphenylimidazole derivatives have been

shown to be potent α-glucosidase inhibitors, often exhibiting greater potency than the

standard drug, acarbose.[1][2][3][4][5]

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are central to the

inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Selective COX-2 inhibition is a desirable therapeutic approach for treating inflammation while

minimizing the gastrointestinal side effects associated with non-selective NSAIDs. 4,5-

Diarylimidazole analogs have been developed as selective COX-2 inhibitors.[6]

Aromatase (CYP19A1): Aromatase is a crucial enzyme in estrogen biosynthesis. Its

inhibition is a cornerstone of therapy for hormone-dependent breast cancer.[7][8][9]

Imidazole-based compounds are a known class of non-steroidal aromatase inhibitors.

Acyl Coenzyme A: Cholesterol-O-acyltransferase (ACAT): ACAT plays a role in the

absorption and storage of cholesterol. Inhibitors of this enzyme are investigated for their

potential in treating atherosclerosis and hyperlipidemia.[10]

Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate intracellular

signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). PDE inhibitors have

therapeutic applications in a wide range of diseases, including inflammatory conditions and

neurological disorders.[11][12][13][14]

Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various 4,5-diphenylimidazole
derivatives against their respective enzyme targets as reported in the literature.

Table 1: α-Glucosidase Inhibition by 4,5-
Diphenylimidazole Derivatives
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Compound
Class

Most Potent
Derivative
Example

IC50 (µM) Ki (µM)
Inhibition
Type

Reference

4,5-

diphenylimida

zole-N-

phenylaceta

mide

Compound

7h
90.0 86.3 Competitive [1]

4,5-diphenyl-

imidazol-

1,2,3-triazole

Compound

8g (2-chloro-

benzyl

moiety)

85.6 ± 0.4 N/A Competitive [1][5]

4,5-

diphenylimida

zole-

acetamide-

1,2,3-triazole

4-methyl

derivative
55.6 N/A Competitive [3][4]

Standard inhibitor acarbose IC50 = 750.0 µM.[1][3][4][5]

Table 2: Inhibition of Other Enzymes by 4,5-
Diphenylimidazole Derivatives
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Enzyme Target Compound Series
Representative
IC50

Reference

Cyclooxygenase-2

(COX-2)

4,5-Diarylimidazole

analogs
80 nM [6]

Acyl Coenzyme A:

Cholesterol-O-

acyltransferase

(ACAT)

4,5-diphenylimidazol-

2-ylthio derivatives
0.5 µM [10]

Aromatase
Imidazole/quinoline

derivatives

Potent inhibition at 5

µM
[7]

Phosphodiesterase

10A (PDE10A)

Imidazo[4,5-

b]pyridines
0.8 - 6.7 nM [11]

Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 4,5-
diphenylimidazole as an enzyme inhibitor.

General Workflow for Screening Enzyme Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing enzyme

inhibitors.
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General Workflow for Enzyme Inhibition Screening
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Competitive Inhibition of α-Glucosidase
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Mechanism of Aromatase Inhibition in ER+ Breast Cancer

Androgens
(e.g., Testosterone)

Aromatase (CYP19A1)

Estrogens
(e.g., Estradiol)

Estrogen Receptor (ER)

Binds to

4,5-Diphenylimidazole
Derivative

Inhibits

Tumor Cell Growth
and Proliferation

Promotes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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